Alprenolol hydrochloride
Overview
Description
Alprenolol hydrochloride is a non-selective beta-adrenergic antagonist used primarily as an antihypertensive, anti-anginal, and anti-arrhythmic agent . It works by blocking beta-1 adrenergic receptors in the heart, which inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alprenolol hydrochloride can be synthesized through the reaction of 1-(2-allylphenoxy)-3-(isopropylamino)propan-2-ol with hydrochloric acid . The preparation involves the following steps:
Preparation of Alprenolol: The synthesis starts with the reaction of 2-allylphenol with epichlorohydrin to form 1-(2-allylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield alprenolol.
Formation of this compound: Alprenolol is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Use of catalysts and controlled temperature and pressure conditions to maximize the efficiency of the reactions.
Purification: Techniques such as crystallization and recrystallization are employed to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur, although they are less common for this compound.
Substitution: this compound can participate in nucleophilic substitution reactions, especially involving the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted alprenolol derivatives.
Scientific Research Applications
Alprenolol hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on beta-adrenergic receptors and its role in cellular signaling pathways.
Industry: Utilized in the development of beta-blocker drugs and in the study of drug-receptor interactions.
Mechanism of Action
Alprenolol hydrochloride exerts its effects by non-selectively blocking beta-1 adrenergic receptors in the heart. This inhibition prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . Additionally, it binds to beta-2 receptors in the juxtaglomerular apparatus, inhibiting the production of renin and subsequently reducing the formation of angiotensin II and aldosterone .
Comparison with Similar Compounds
Propranolol: Another non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Metoprolol: A selective beta-1 blocker commonly used for hypertension and heart failure.
Uniqueness of Alprenolol Hydrochloride:
Non-selectivity: Unlike selective beta-blockers, this compound blocks both beta-1 and beta-2 receptors, which can be advantageous in certain clinical situations.
Lipid Solubility: this compound has low to moderate lipid solubility, which affects its distribution and duration of action in the body.
Properties
CAS No. |
15132-12-4 |
---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/t14-;/m0./s1 |
InChI Key |
RRCPAXJDDNWJBI-UQKRIMTDSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
13655-52-2 13707-88-5 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol Alfeprol Alpheprol Alprenolol Alprenolol Hydrochloride Aptin Aptin Duriles Aptin-Duriles Aptina AptinDuriles Aptine H 56 28 H-56-28 H5628 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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